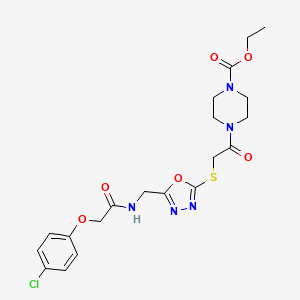
Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24ClN5O6S and its molecular weight is 497.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-((5-((2-(4-chlorophenoxy)acetamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
1. Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with oxadiazole and acetyl groups. The presence of the 4-chlorophenoxy group is significant for enhancing biological activity due to its electron-withdrawing properties, which can influence the compound's interaction with biological targets.
2.1 Anticancer Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties. These compounds are known to inhibit various enzymes and growth factors associated with cancer proliferation, such as telomerase and topoisomerase .
2.2 Enzyme Inhibition
The compound has been studied for its inhibitory effects on β-secretase (BACE-1), an enzyme implicated in Alzheimer's disease. Inhibition of BACE-1 can prevent the formation of amyloid plaques, a hallmark of Alzheimer's pathology . The IC50 value for this inhibition has been reported at approximately 0.040μM, indicating potent activity against this target .
2.3 Antioxidant Properties
The DPPH radical scavenging assay demonstrated that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in cells, which can lead to various diseases including cancer .
3.1 Cytotoxicity Studies
In vitro studies on various cancer cell lines have shown that the compound exhibits cytotoxic effects with IC50 values ranging from 1.35μM to 2.18μM. These values indicate a strong potential for therapeutic use in oncology .
3.2 Case Studies
A notable case involved a series of synthesized oxadiazole-piperazine conjugates tested against human lung adenocarcinoma cells (A549). Compounds similar to this compound showed promising results in inhibiting cell growth and inducing apoptosis .
4. Data Summary
| Activity | IC50 Value | Target | Reference |
|---|---|---|---|
| BACE-1 Inhibition | 0.040μM | Alzheimer's Disease | |
| Cytotoxicity (A549) | 1.35−2.18μM | Lung Adenocarcinoma | |
| Antioxidant Activity | - | DPPH Radical Scavenging |
5. Conclusion
This compound demonstrates significant biological activity across multiple pathways relevant to cancer therapy and neuroprotection. Its synthesis and structural features contribute to its efficacy against critical targets in disease mechanisms.
Further research is warranted to explore its full therapeutic potential and elucidate additional mechanisms of action that could enhance its application in clinical settings.
属性
IUPAC Name |
ethyl 4-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O6S/c1-2-30-20(29)26-9-7-25(8-10-26)18(28)13-33-19-24-23-17(32-19)11-22-16(27)12-31-15-5-3-14(21)4-6-15/h3-6H,2,7-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSJDMJGOWTJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














